Cas no 1152566-19-2 (1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea)

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea is a specialized urea derivative characterized by its unique structural features, including a 2-chloropropanoyl group and a 2,2,2-trifluoroethyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of biologically active molecules. The presence of both chloro and trifluoroethyl moieties enhances its reactivity, enabling selective modifications for targeted applications. Its well-defined structure and purity make it suitable for research in drug discovery and agrochemical synthesis. The compound’s stability under controlled conditions ensures reliable performance in experimental settings, supporting its use in advanced chemical studies.
1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea structure
1152566-19-2 structure
Product Name:1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea
CAS No:1152566-19-2
MF:C6H8ClF3N2O2
MW:232.588130950928
MDL:MFCD11103772
CID:5055362
Update Time:2025-10-29

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea
    • NE14909
    • 2-chloro-N-(2,2,2-trifluoroethylcarbamoyl)propanamide
    • 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea
    • MDL: MFCD11103772
    • Inchi: 1S/C6H8ClF3N2O2/c1-3(7)4(13)12-5(14)11-2-6(8,9)10/h3H,2H2,1H3,(H2,11,12,13,14)
    • InChI Key: MWWZRXPYACBMPS-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NC(NCC(F)(F)F)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.2

Experimental Properties

  • Density: 1.4±0.1 g/cm3

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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TRC
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